Phenyl (4-methylthiazol-2-yl)carbamate
Overview
Description
Phenyl (4-methylthiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiazole-based carbamates. It is a white crystalline solid that was first synthesized by Belgian scientist Dr. R. Hertling in 1959. The chemical structure of this compound was elucidated by nuclear magnetic resonance and X-ray crystallographic studies in the 1980s.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate typically involves the reaction of 4-methylthiazol-2-amine with phenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere of nitrogen or argon. The reaction mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can improve the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Phenyl (4-methylthiazol-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Phenyl (4-methylthiazol-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Phenyl (4-methylthiazol-2-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Phenyl (4-methylthiazol-2-yl)carbamate can be compared with other thiazole-based carbamates, such as:
- Phenyl (4-bromothiazol-2-yl)carbamate
- Phenyl (4-chlorothiazol-2-yl)carbamate
- Phenyl (4-aminothiazol-2-yl)carbamate
These compounds share similar chemical structures but differ in their substituents on the thiazole ring. The unique properties of this compound, such as its specific reactivity and biological activity, make it distinct from its analogs .
Properties
IUPAC Name |
phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYDFOVMXTZFEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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